
(1,2-Dihydroacenaphthylen-5-YL)hydrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンは、様々な科学分野で大きな関心を集めている化学化合物です。この化合物は、ジヒドロアセナフチレン部分にヒドラジン基が結合したユニークな構造で知られています。
準備方法
合成経路と反応条件
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンの合成は、通常、特定の条件下でアセナフテンとヒドラジンを反応させることにより行われます。 一般的な方法の1つには、アセナフテンをアセナフトキノンに酸化し、次にヒドラジンと反応させて目的の化合物を生成する方法があります 。反応条件としては、通常、高い収率と純度を確保するために、制御された温度と触媒の存在が必要です。
工業生産方法
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンの工業生産には、大規模な酸化プロセスと連続フロー反応器の使用が関与し、反応条件を最適化することができます。再結晶やクロマトグラフィーなどの高度な精製技術を使用することで、様々な用途に適した高純度の化合物を生産することができます。
化学反応解析
反応の種類
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンは、次のような様々な化学反応を起こします。
酸化: この化合物は、酸化されてアセナフトキノン誘導体になります。
還元: 様々なヒドラジン誘導体を生成するために還元することができます。
置換: ヒドラジン基は、様々な求電子剤との置換反応に関与することができます。
一般的な試薬と条件
これらの反応で使用される一般的な試薬には、酸化剤(過マンガン酸カリウムなど)、還元剤(水素化ホウ素ナトリウムなど)、求電子剤(ハロゲン化アルキルなど)があります。反応条件は、通常、所望の生成物を得るために、制御された温度、特定の溶媒、触媒を必要とします。
生成される主要な生成物
これらの反応から生成される主要な生成物には、アセナフトキノン誘導体、還元されたヒドラジン化合物、置換されたヒドラジン誘導体があります。
科学研究への応用
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンは、幅広い科学研究に利用されています。
化学: 有機合成におけるビルディングブロックとして、複雑な分子を生成するために使用されます。
生物学: この化合物は、抗菌活性や抗がん活性など、潜在的な生物活性について研究されています。
医学: 医薬品としての可能性を探る研究が進められています。
化学反応の分析
Types of Reactions
(1,2-Dihydroacenaphthylen-5-YL)hydrazine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form acenaphthoquinone derivatives.
Reduction: It can be reduced to form various hydrazine derivatives.
Substitution: The hydrazine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired products.
Major Products Formed
The major products formed from these reactions include acenaphthoquinone derivatives, reduced hydrazine compounds, and substituted hydrazine derivatives
科学的研究の応用
(1,2-Dihydroacenaphthylen-5-YL)hydrazine has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis to create complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
作用機序
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンの作用機序には、特定の分子標的および経路との相互作用が含まれます。ヒドラジン基は、様々な生体分子と共有結合を形成し、特定の酵素の阻害や細胞プロセスの阻害につながります。 この化合物のユニークな構造により、複数の標的に相互作用することが可能になり、科学研究における汎用性の高いツールとなっています .
類似化合物との比較
類似化合物
アセナフトキノン: 類似の用途に使用される関連化合物。
ヒドラジン誘導体: 類似の官能基と反応性を持つ化合物。
独自性
(1,2-ジヒドロアセナフチレン-5-イル)ヒドラジンは、ジヒドロアセナフチレン部分とヒドラジン基を組み合わせたユニークな構造を持つため、際立った存在となっています。
特性
分子式 |
C12H12N2 |
|---|---|
分子量 |
184.24 g/mol |
IUPAC名 |
1,2-dihydroacenaphthylen-5-ylhydrazine |
InChI |
InChI=1S/C12H12N2/c13-14-11-7-6-9-5-4-8-2-1-3-10(11)12(8)9/h1-3,6-7,14H,4-5,13H2 |
InChIキー |
UPFFYMNWQADORJ-UHFFFAOYSA-N |
正規SMILES |
C1CC2=CC=C(C3=CC=CC1=C23)NN |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



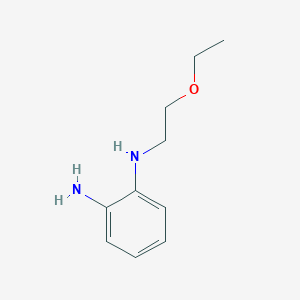


![5,7-Dichloroimidazo[1,5-a]pyridine](/img/structure/B11909495.png)
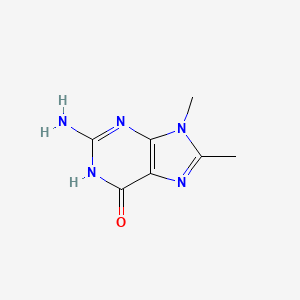
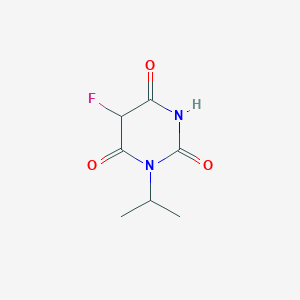


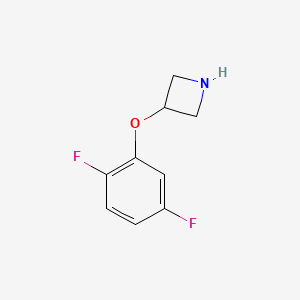
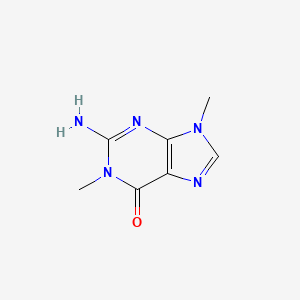
![3-[(Chloromethyl)(dimethyl)silyl]propanamide](/img/structure/B11909541.png)
![7-Methylthieno[3,2-d]pyrimidine-2,4(3H,4aH)-dione](/img/structure/B11909558.png)

